molecular formula C5H11NO3 B054924 Ethyl (2R)-2-(hydroxyamino)propanoate CAS No. 120049-41-4

Ethyl (2R)-2-(hydroxyamino)propanoate

Cat. No. B054924
M. Wt: 133.15 g/mol
InChI Key: WDYSSBPZPQWYSS-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2R)-2-(hydroxyamino)propanoate is a chemical compound with the molecular formula C5H11NO3. It is also known as L-hydroxyamino acid ethyl ester and is used in the synthesis of various pharmaceuticals. This compound has gained significant attention in the scientific community due to its potential applications in drug development and research. In

Scientific Research Applications

Ethyl (2R)-2-(hydroxyamino)propanoate has various potential applications in scientific research. It is commonly used as a building block in the synthesis of pharmaceuticals, including antibiotics, antivirals, and anticancer agents. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Ethyl (2R)-2-(hydroxyamino)propanoate has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

Mechanism Of Action

The mechanism of action of Ethyl (2R)-2-(hydroxyamino)propanoate is not well understood. However, it is believed to act as a nucleophile and can form covalent bonds with various electrophiles. This property makes it useful in the synthesis of pharmaceuticals and other organic compounds.

Biochemical And Physiological Effects

Ethyl (2R)-2-(hydroxyamino)propanoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacterial and viral strains, making it a potential antibiotic and antiviral agent. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl (2R)-2-(hydroxyamino)propanoate in lab experiments is its high yield and cost-effectiveness. Additionally, this compound is relatively stable and can be stored for long periods without degradation. However, one limitation of using Ethyl (2R)-2-(hydroxyamino)propanoate in lab experiments is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols when working with it.

Future Directions

There are several future directions for the use of Ethyl (2R)-2-(hydroxyamino)propanoate in scientific research. One potential application is in the development of new antibiotics and antiviral agents. This compound may also be useful in the treatment of neurodegenerative diseases and could be further studied for its neuroprotective effects. Additionally, Ethyl (2R)-2-(hydroxyamino)propanoate may have potential applications in asymmetric synthesis as a chiral auxiliary. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

Ethyl (2R)-2-(hydroxyamino)propanoate can be synthesized through a multistep process involving the reaction of ethyl acetoacetate with hydroxylamine hydrochloride. The product is then purified using various techniques, including recrystallization, column chromatography, and distillation. The yield of this synthesis method is typically high, making it a cost-effective and efficient way to produce Ethyl (2R)-2-(hydroxyamino)propanoate.

properties

CAS RN

120049-41-4

Product Name

Ethyl (2R)-2-(hydroxyamino)propanoate

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

ethyl (2R)-2-(hydroxyamino)propanoate

InChI

InChI=1S/C5H11NO3/c1-3-9-5(7)4(2)6-8/h4,6,8H,3H2,1-2H3/t4-/m1/s1

InChI Key

WDYSSBPZPQWYSS-SCSAIBSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)NO

SMILES

CCOC(=O)C(C)NO

Canonical SMILES

CCOC(=O)C(C)NO

synonyms

D-Alanine, N-hydroxy-, ethyl ester (9CI)

Origin of Product

United States

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